2-Methoxypyridine
Description
Significance within Heterocyclic Chemistry and Aromatic Systems
As a substituted pyridine (B92270), 2-methoxypyridine is a fundamental component of heterocyclic chemistry. ontosight.ai Pyridines are a critical class of aromatic compounds widely found in natural products and pharmaceuticals. The presence of the methoxy (B1213986) group at the 2-position influences the reactivity of the pyridine ring. It is a weaker base than pyridine itself due to the electron-withdrawing inductive effect of the electronegative oxygen atom being in close proximity to the nitrogen. iust.ac.ir This electronic modulation is crucial for controlling reaction pathways in the synthesis of more complex heterocyclic systems.
The methoxy group also directs the position of electrophilic aromatic substitution, a fundamental reaction in aromatic chemistry. chegg.com Furthermore, the interplay between the methoxy group and the pyridine nitrogen allows for unique reactivity, including directed metallation reactions, which are powerful methods for functionalizing the pyridine ring at specific positions. acs.orgresearchgate.netresearchgate.net
Broader Impact in Contemporary Chemical Science
The influence of this compound extends far beyond fundamental heterocyclic chemistry. Its derivatives are integral to the development of novel materials and pharmaceuticals. In materials science, for instance, derivatives of this compound have been investigated for their liquid crystalline and photophysical properties, which are relevant for applications in electronic devices like organic light-emitting diodes (OLEDs) and solar cells. researchgate.net
In medicinal chemistry, the this compound scaffold is a key intermediate in the synthesis of a wide array of biologically active molecules. ontosight.aichemimpex.com Its presence in a molecule can enhance bioavailability and influence how the molecule interacts with biological targets. chemimpex.com
Overview of Key Research Domains
The versatility of this compound has led to its application in several key areas of chemical research:
Pharmaceutical Development: It serves as a crucial building block for synthesizing a variety of pharmaceutical compounds. chemimpex.comchemimpex.com For example, it is an intermediate in the production of drugs targeting neurological disorders and has been incorporated into novel anti-cancer and anti-inflammatory agents. chemimpex.comchemimpex.comrsc.org Derivatives have also shown potential as antimicrobial and antifungal agents. ontosight.ai
Agrochemicals: In the agrochemical industry, this compound and its derivatives are used in the formulation of herbicides and pesticides, contributing to improved crop yields. chemimpex.comchemimpex.com
Organic Synthesis and Catalysis: this compound is a valuable intermediate and reagent in organic synthesis. chemimpex.com It can be used to prepare more complex molecules and is employed in various chemical reactions, including cross-coupling reactions. Furthermore, it can act as a ligand in coordination chemistry, forming complexes with metal ions that can be utilized in catalysis. solubilityofthings.com For example, palladium complexes with 6-aryl-2-methoxypyridine ligands have been shown to be efficient catalysts for the aerobic oxidation of benzyl (B1604629) alcohol. le.ac.uk Ruthenium complexes bearing methoxy-pyridine ligands have also been developed for metathesis reactions. researchgate.net
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H7NO | chemicalbook.comfishersci.at |
| Molecular Weight | 109.13 g/mol | chemicalbook.comfishersci.at |
| Boiling Point | 142 °C | chemicalbook.comfishersci.at |
| Density | 1.038 g/mL at 25 °C | chemicalbook.com |
| Refractive Index | 1.503 (20/D) | chemicalbook.com |
Research Findings on this compound Derivatives
Recent research has further highlighted the broad utility of this compound and its derivatives:
Medicinal Chemistry: A series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles were synthesized and showed promising antiproliferative effects against liver, prostate, and breast cancer cell lines. mdpi.com Another study on 3,5-disubstituted pyridin-2(1H)-ones found that a this compound derivative demonstrated an enhanced analgesic effect in a model of inflammatory pain. rsc.org
Materials Science: The synthesis of this compound derivatives has led to the development of materials with interesting liquid crystalline and photophysical properties. researchgate.net These properties are crucial for the design of new materials for electronic applications.
Catalysis: this compound and its derivatives have been successfully employed as ligands in transition metal catalysis. For instance, 2-(diphenylphosphino)-6-methoxypyridine has been used as a short-bite bridging ligand in the synthesis of binuclear complexes. acs.org The tridentate ligand 2,6-pyridinedicarboxamidine, derived from a pyridine scaffold, has shown excellent results in nickel-catalyzed coupling reactions. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxypyridine | |
|---|---|---|
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InChI |
InChI=1S/C6H7NO/c1-8-6-4-2-3-5-7-6/h2-5H,1H3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTFOFMTUOBLHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID60862722 | |
| Record name | 2-Methoxypyridine | |
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Molecular Weight |
109.13 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS], Colourless to pale yellow liquid; green fermented tea-like aroma | |
| Record name | 2-Methoxypyridine | |
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| Record name | 2-Methoxypyridine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2132/ | |
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Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
| Record name | 2-Methoxypyridine | |
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Density |
1.044-1.050 (20º) | |
| Record name | 2-Methoxypyridine | |
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Vapor Pressure |
2.58 [mmHg] | |
| Record name | 2-Methoxypyridine | |
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CAS No. |
1628-89-3, 93337-21-4 | |
| Record name | 2-Methoxypyridine | |
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| Record name | 2-Methoxypyridine | |
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| Record name | Pyridine, methoxy- | |
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| Record name | 2-Methoxypyridine | |
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| Record name | 2-METHOXYPYRIDINE | |
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Advanced Spectroscopic Characterization and Theoretical Investigations of 2 Methoxypyridine
Vibrational Spectroscopic Analysis
Vibrational spectroscopy, encompassing techniques like Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of 2-methoxypyridine. These experimental methods, when combined with quantum chemical calculations, allow for a detailed assignment of the molecule's fundamental vibrations.
Fourier Transform Infrared (FT-IR) Spectroscopy Studies
The FT-IR spectrum of a molecule provides a unique fingerprint based on the absorption of infrared radiation by its specific vibrational modes. For this compound, the spectrum is characterized by vibrations associated with the pyridine (B92270) ring, the methoxy (B1213986) group (-OCH₃), and the coupling between them. Theoretical studies on related pyridine derivatives, often employing Density Functional Theory (DFT), are instrumental in assigning these vibrational bands. uou.ac.inresearchgate.net
Key vibrational modes expected in the FT-IR spectrum of this compound include:
C-H Stretching: The aromatic C-H stretching vibrations of the pyridine ring typically appear in the 3100-3000 cm⁻¹ region. cdnsciencepub.com The C-H stretching modes of the methyl group are expected in the 3000-2850 cm⁻¹ range.
Ring Stretching: The characteristic C=C and C=N stretching vibrations of the pyridine ring are found in the 1600-1400 cm⁻¹ region. These bands are often intense and provide significant structural information. researchgate.net
C-O Stretching: The C-O stretching vibration of the methoxy group is a prominent feature, typically observed between 1300 cm⁻¹ and 1200 cm⁻¹.
In-plane and Out-of-plane Bending: A variety of C-H in-plane and out-of-plane bending vibrations occur at lower frequencies, contributing to the fingerprint region of the spectrum. mdpi.com
Fourier Transform Raman (FT-Raman) Spectroscopy Investigations
FT-Raman spectroscopy provides complementary information to FT-IR, as the selection rules for Raman scattering differ from those for IR absorption. Vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. Studies on similar molecules like 2-methylpyridine (B31789) 1-oxide and various pyridine derivatives show that FT-Raman is particularly useful for observing the symmetric vibrations of the aromatic ring and the carbon backbone. researchgate.netcdnsciencepub.com The symmetric ring breathing mode, a characteristic vibration for substituted pyridines, typically gives a strong and sharp band in the Raman spectrum. researchgate.net For pyridine derivatives, this mode is often observed around 1000-1030 cm⁻¹. researchgate.net
Nuclear Resonance Vibrational Spectroscopy (NRVS) Applications
Nuclear Resonance Vibrational Spectroscopy (NRVS) is a synchrotron-based technique that measures the vibrational spectra of specific isotopes within a molecule. globalscientificjournal.com It is particularly powerful for probing the vibrations of atoms like ⁵⁷Fe, making it an invaluable tool in bioinorganic chemistry. globalscientificjournal.com While a literature search reveals no specific NRVS studies conducted directly on this compound, the technique holds potential for future investigations. For example, if this compound were used as a ligand in an iron-containing complex, NRVS could precisely detail the Fe-N bond vibrations and the impact of coordination on the ligand's vibrational modes. The technique's advantages, such as its transparency to water and freedom from fluorescence issues, make it suitable for complex systems. globalscientificjournal.com
Comprehensive Vibrational Assignment and Normal Coordinate Analysis
A complete and accurate assignment of the 3N-6 fundamental vibrational modes of this compound requires a combination of experimental FT-IR and FT-Raman data with theoretical calculations. openmedicinalchemistryjournal.com Normal Coordinate Analysis (NCA), often performed using quantum chemical methods like DFT with basis sets such as 6-311++G(d,p), is essential for this process. mdpi.commdpi.com
This analysis involves calculating the harmonic vibrational frequencies and comparing them to the experimental values. A scaling factor is often applied to the calculated frequencies to better match the experimental data. A key output of NCA is the Potential Energy Distribution (PED), which quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a specific normal mode. mdpi.com This allows for an unambiguous assignment of complex vibrational bands that arise from the coupling of multiple motions within the molecule. cdnsciencepub.com
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description | Primary Spectroscopic Activity |
|---|---|---|---|
| ν(C-H) aromatic | 3100 - 3000 | Stretching of C-H bonds on the pyridine ring | IR, Raman |
| ν(C-H) methyl | 3000 - 2850 | Asymmetric and symmetric stretching of C-H bonds in the methoxy group | IR, Raman |
| ν(C=N), ν(C=C) | 1600 - 1400 | Stretching vibrations of the pyridine ring | IR, Raman |
| δ(CH₃) | 1470 - 1430 | Asymmetric and symmetric bending (scissoring) of the methyl group | IR |
| ν(C-O) | 1300 - 1200 | Stretching of the C-O bond in the methoxy group | IR (Strong) |
| Ring Breathing | 1030 - 990 | Symmetric expansion and contraction of the pyridine ring | Raman (Strong) |
| γ(C-H) | 900 - 700 | Out-of-plane bending of ring C-H bonds | IR (Strong) |
Rotational Spectroscopy and Molecular Conformation
The precise three-dimensional structure and conformational preferences of this compound in the gas phase have been determined using high-resolution rotational spectroscopy.
Pulsed Jet Fourier Transform Microwave (PJ-FTMW) Spectroscopy Studies
Pulsed Jet Fourier Transform Microwave (PJ-FTMW) spectroscopy is a highly sensitive technique used to measure the rotational transitions of molecules in a supersonic expansion, providing exceptionally accurate rotational constants. Studies on this compound have successfully used this method to characterize its ground state structure. By measuring the rotational spectra of the parent molecule and its seven single-substituted ¹³C and ¹⁵N isotopologues in natural abundance, researchers have accurately determined the skeletal structure of the molecule.
The experimental data confirms that this compound adopts a planar conformation where the methoxy group is cis to the pyridine nitrogen atom (a syn conformation), a preference also supported by theoretical calculations. Furthermore, the high resolution of PJ-FTMW spectroscopy allows for the observation of splittings in the rotational transitions, which arise from the internal rotation of the methyl group. Analysis of these splittings yielded the barrier to internal rotation of the methyl group.
| Parameter | Value (MHz) |
|---|---|
| A | 3950.4192(12) |
| B | 2018.6728(6) |
| C | 1336.5613(5) |
Conformational Isomerization and Energy Barrier Determinations
The conformational landscape of this compound (2MOP) is defined by the orientation of the methoxy group relative to the pyridine ring. Theoretical calculations and spectroscopic studies have investigated the various possible conformers, primarily focusing on the cis and trans forms, which are determined by the dihedral angle of the C2-O-C-H bond, as well as staggered (s) and eclipsed (e) orientations of the methyl group. rsc.orgnih.gov
Research indicates a strong preference for a specific conformer in various electronic states. For cis-2-Methoxypyridine, calculations predict that only the staggered (s) conformer is stable in the ground state (S₀), the first electronically excited state (S₁), and the cationic ground state (D₀). rsc.orgnih.gov This so-called "syn preference" (cis orientation) in the ground state, as well as in the S₁ and D₀ states, is attributed mainly to exchange repulsion among several σ-orbitals of the methoxy group and the pyridine ring. rsc.orgnih.gov
Conversely, the trans conformer of this compound is significantly less stable. rsc.orgnih.gov Due to its relative instability, the population density of trans-2MOP in experimental samples is too low to be detected by techniques such as resonance-enhanced two-photon ionization (R2PI) and mass-analyzed threshold ionization (MATI) spectroscopy. rsc.orgnih.gov This experimental observation implies a substantial energy difference between the cis and trans forms, indicating a high energy barrier for isomerization from the stable cis conformer to the trans conformer. The relative stabilities are influenced by a combination of steric repulsion and orbital interactions. rsc.orgnih.gov
Analysis of Monomer and Adduct Structures (e.g., Monohydrates)
The structure of the this compound monomer has been established with considerable detail. Spectroscopic studies have confirmed that the most stable form is the s-cis conformer. rsc.orgnih.gov This planarity and specific orientation are crucial for its interaction with other molecules to form adducts.
The study of adducts, where this compound is weakly bound to another molecule, provides insight into non-covalent interactions. A notable example is the this compound···CO₂ adduct, which has been investigated using rotational spectroscopy and quantum chemical calculations. researchgate.net These studies revealed that the two most stable isomers of this adduct were observed experimentally in a pulsed jet. researchgate.net The stabilization of these structures arises from a combination of cooperative and competitive interactions, including a tetrel bond between the nitrogen atom of the pyridine ring and the carbon atom of CO₂, and weak hydrogen bonds. researchgate.net
Furthermore, the interaction of this compound with water to form a monohydrate has also been a subject of investigation using rotational spectroscopy. chemicalbook.com The formation of such monohydrates can alter the conformational equilibrium of the monomer, as the binding of a water molecule introduces new hydrogen bonding interactions, potentially stabilizing or destabilizing different conformers compared to the isolated molecule. yorku.ca
Electronic Structure and Optical Properties
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a valuable tool for characterizing the electronic transitions in this compound and distinguishing it from its tautomers. The electronic spectrum of this compound is distinct from that of its structural isomer, 2-pyridone. googleapis.com This difference is critical in studies of tautomerism, as the UV-Vis spectrum of 2-hydroxypyridine (B17775), which can tautomerize to 2-pyridone, is markedly different from that of this compound, where the methoxy group "locks" the structure in the enol-ether form. googleapis.com
While specific absorption maxima for the parent this compound are reported in various databases, detailed studies on its derivatives provide further insight. For instance, a study on 4-Aryl-2-methylpyridine compounds, which share the core pyridine structure, showed absorption maxima in the ultraviolet region, with one derivative exhibiting a peak at 284.352 nm. researchgate.net UV-Vis spectroscopy also serves as a quantitative analytical method; for example, it has been used to determine the kinetic aqueous solubility of novel methoxypyridine-derived compounds by measuring their absorbance in buffer solutions. nih.gov
Non-linear Optical (NLO) Properties Analysis
Derivatives of this compound have been identified as promising materials for non-linear optical (NLO) applications, which are crucial for technologies like photonic devices and optical data storage. researchgate.netx-mol.netdntb.gov.ua NLO properties arise from the interaction of a material with intense electromagnetic fields, such as those from lasers, leading to a non-linear response. Key parameters used to quantify this response include the average polarizability (⟨α⟩), the first hyperpolarizability (βtot), and the second hyperpolarizability (γtot).
Quantum chemical calculations using Density Functional Theory (DFT) are often employed to predict the NLO response of these molecules. researchgate.net Studies on newly synthesized aryl-substituted pyridine compounds, such as 4-([1,1′-biphenyl]-4-yl)-2-methylpyridine (PMP), have shown significant NLO properties. researchgate.net The investigation of such compounds reveals that features like extended π-conjugation contribute to a larger hyperpolarizability, which is a desirable characteristic for NLO materials. researchgate.netresearchgate.net For example, specific methoxypyridine derivatives like this compound-2-carboxylic acid and the this compound ester amide of squaric acid have been highlighted as potential NLO materials. x-mol.netdntb.gov.ua
Table 1: Calculated Non-Linear Optical (NLO) Properties of a 2-Methylpyridine Derivative (PMP) Data sourced from a study on 4-Aryl-2-methylpyridine compounds, illustrating typical NLO parameters.
| Property | Symbol | Value (e.s.u.) |
| Average Polarizability | ⟨α⟩ | 4.135 × 10⁻²³ |
| First Hyperpolarizability | βtot | 1.793 × 10⁻²⁹ |
| Second Hyperpolarizability | γtot | 1.460 × 10⁻³⁴ |
| PMP: 4-([1,1′-biphenyl]-4-yl)-2-methylpyridine. researchgate.net |
Resonance-Enhanced Two-Photon Ionization (R2PI) Spectroscopy
Resonance-Enhanced Two-Photon Ionization (R2PI) spectroscopy is a highly sensitive and selective technique used to obtain electronic and vibrational spectra of molecules in the gas phase. ucsb.eduwikipedia.org This method involves the absorption of a first photon to excite the molecule to a resonant intermediate electronic state, followed by the absorption of a second photon that provides sufficient energy to ionize it. wikipedia.org The resulting ions are then detected by a mass spectrometer, ensuring that the obtained spectrum is specific to the molecule of interest.
Mass-Analyzed Threshold Ionization (MATI) Spectroscopy
Mass-Analyzed Threshold Ionization (MATI) spectroscopy is a high-resolution technique used to determine accurate ionization energies and to probe the vibrational structure of molecular cations. rsc.orgescholarship.org The method relies on the pulsed-field ionization of long-lived, high-n Rydberg states located just below the ionization threshold. escholarship.org Because it is a mass-selective technique, it is invaluable for studying specific conformers or clusters. escholarship.org
MATI spectroscopy has been employed in conjunction with theoretical calculations to investigate this compound. rsc.orgnih.gov These experiments have provided detailed information about the molecule's cationic ground state (D₀). As with the R2PI results, all the bands observed in the MATI spectrum of this compound were assigned to the s-cis conformer, confirming that this structure is maintained upon ionization. rsc.orgnih.gov Furthermore, the ionization energies derived from the MATI spectra were used to determine the energy differences between conformers, providing critical data on the molecule's potential energy surface. rsc.orgnih.gov The ability to obtain vibrationally resolved spectra of the cation is a key strength of MATI, offering deep insight into the geometric and electronic structure changes that occur upon removal of an electron. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound, both proton (¹H) and carbon-¹³ (¹³C) NMR provide detailed information about its electronic environment.
Proton (¹H) NMR Chemical Shift Analysis
The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the protons of the pyridine ring and the methoxy group. The chemical shifts are influenced by the electron-donating methoxy group and the electronegative nitrogen atom within the aromatic ring.
The proton attached to the carbon adjacent to the nitrogen (C6) is the most deshielded, appearing at the lowest field. The protons at positions 3, 4, and 5 show characteristic shifts and coupling patterns that allow for their unambiguous assignment. The methoxy group protons appear as a sharp singlet, typically at a higher field. chemicalbook.com
Table 1: ¹H NMR Chemical Shifts for this compound in CDCl₃ chemicalbook.com
| Proton Assignment | Chemical Shift (δ, ppm) |
| H-6 | ~8.16 |
| H-4 | ~7.52 |
| H-5 | ~6.82 |
| H-3 | ~6.72 |
| -OCH₃ | ~3.92 |
| Note: Values are approximate and can vary slightly based on experimental conditions. |
Carbon (¹³C) NMR Chemical Shift Analysis
The ¹³C NMR spectrum provides further insight into the carbon framework of this compound. The carbon atom bonded to the methoxy group (C2) is highly deshielded and appears at a very low field, a characteristic feature for this type of compound. The chemical shifts of the other ring carbons are also influenced by the substituent and the nitrogen atom. rsc.org
Table 2: ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | ~164.8 |
| C-6 | ~147.0 |
| C-4 | ~138.5 |
| C-3 | ~111.5 |
| C-5 | ~116.8 |
| -OCH₃ | ~53.5 |
| Note: Approximate values compiled from general knowledge and data on similar substituted pyridines. rsc.org |
Computational Chemistry Approaches
Theoretical calculations are crucial for complementing experimental data, offering a deeper understanding of molecular properties that are not directly observable.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a powerful method for investigating the electronic structure and properties of molecules. chemrxiv.orgtandfonline.comamazonaws.com Functionals like B3LYP combined with basis sets such as 6-311++G(d,p) provide a good balance between accuracy and computational cost for predicting molecular geometries, vibrational frequencies, and electronic properties. chemrxiv.orgtandfonline.comamazonaws.com
DFT calculations can be used to determine the most stable conformation (optimized geometry) of this compound by finding the minimum energy structure on the potential energy surface. chemrxiv.orgmaterialsciencejournal.org These calculations provide precise bond lengths and angles. For instance, studies on related molecules like 2-chloro-6-methoxypyridine (B123196) have successfully used DFT to predict geometric parameters. rasayanjournal.co.innih.gov
Once the geometry is optimized, harmonic vibrational frequencies can be calculated. chemrxiv.orgrasayanjournal.co.in These theoretical frequencies, when scaled appropriately, show good agreement with experimental data from FT-IR and Raman spectroscopy. rasayanjournal.co.inresearchgate.net The absence of imaginary frequencies in the calculation confirms that the optimized structure corresponds to a true energy minimum. chemrxiv.org This analysis allows for the assignment of specific vibrational modes, such as C-H stretching, ring deformations, and the characteristic vibrations of the methoxy group. rasayanjournal.co.in
Table 3: Predicted Geometrical Parameters for a Pyridine Derivative (Illustrative)
| Parameter | Bond Length (Å) / Bond Angle (°) (Theoretical) |
| C2-O | 1.35 |
| O-CH3 | 1.43 |
| N1-C2 | 1.34 |
| C2-N1-C6 | 117.5 |
| C2-O-C(H3) | 118.0 |
| Note: These are representative values based on DFT calculations of similar structures. Actual values for this compound would require specific calculation. |
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and simulating electronic absorption spectra. tandfonline.comscirp.org By applying TD-DFT calculations, typically at the same level of theory as the ground-state optimization (e.g., B3LYP/6-311++G(d,p)), it is possible to predict the vertical excitation energies and oscillator strengths of electronic transitions. tandfonline.commaterialsciencejournal.orgscirp.org
This analysis provides information on the nature of the transitions, such as π → π* or n → π*, which correspond to the absorption bands observed in the experimental UV-Vis spectrum. nih.govresearchgate.net For example, TD-DFT studies on related pyridine systems have successfully assigned the electronic transitions observed in their absorption spectra. scirp.orgscielo.br The calculations reveal how the methoxy substituent influences the energy levels of the frontier molecular orbitals (HOMO and LUMO) and thus the electronic absorption properties of the molecule. scirp.org
Table 4: Illustrative TD-DFT Calculated Electronic Transitions
| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | ~4.5 | ~0.02 | HOMO → LUMO |
| S₀ → S₂ | ~5.2 | ~0.15 | HOMO-1 → LUMO |
| Note: These are hypothetical values to illustrate the output of a TD-DFT calculation. Specific values for this compound would need to be computed. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. tandfonline.com It provides a chemical interpretation of the wavefunction in terms of the classic Lewis structure concepts of bonds, lone pairs, and core orbitals. The analysis focuses on electron density transfer, hyperconjugative interactions, and the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. tandfonline.comsemanticscholar.org The larger the E(2) value, the more intense the interaction between the electron donor and acceptor. tandfonline.com
In the context of pyridine derivatives, NBO analysis reveals significant delocalization of electron density. For instance, in related substituted pyridines, major stabilizing interactions are observed as π → π* and lone pair → antibonding orbital transitions. tandfonline.com The delocalization of π-electrons within the pyridine ring, such as transitions from the C1–C2 bond to the C3–C4 antibonding orbital, contributes significantly to the molecule's stability. tandfonline.com
A key aspect of the NBO analysis for this compound involves the interaction of the lone pairs on the oxygen and nitrogen atoms with the antibonding orbitals of the ring. For example, studies on analogous compounds show significant stabilization energies arising from interactions like a lone pair on the oxygen atom (LP(O)) donating into an adjacent antibonding orbital (e.g., σ(C-O) or π(C-N)). tandfonline.com These interactions, often quantified in kilocalories per mole (kcal/mol) or kilojoules per mole (kJ/mol), indicate a transfer of electron density that stabilizes the molecule.
Table 1: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) in Substituted Pyridines
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kJ/mol) | Interaction Type |
| π (C1–C2) | π* (C3–C4) | 90.8 | Intramolecular Hyperconjugation |
| π (C3–C4) | π* (C5–N6) | 111.7 | Intramolecular Hyperconjugation |
| π (C5–N6) | π* (C1–C2) | 115.9 | Intramolecular Hyperconjugation |
| LP (O) | σ* (C–O) | 139.3 | Lone Pair Delocalization |
| LP (N) | σ* (O-H) | 90.0 | Intermolecular H-Bond Formation |
Note: Data presented is illustrative and based on analyses of closely related substituted pyridine compounds. tandfonline.com
The NBO analysis, therefore, provides a detailed picture of the electronic structure, confirming the significance of electron delocalization and hyperconjugation in the stability of this compound. semanticscholar.orguni-muenchen.de
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and chemical reactivity of a molecule. wikipedia.org The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. malayajournal.orgnih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govbiointerfaceresearch.com This indicates a higher possibility of intramolecular charge transfer, which is a key factor in molecular bioactivity and electronic applications. sci-hub.seresearchgate.net Theoretical calculations for pyridine derivatives show that the charge density of the HOMO is often localized over the pyridine ring, while the LUMO's density is also distributed across the ring system. malayajournal.orgcsic.es
Computational studies on related compounds, such as this compound-5-boronic acid, have shown that these molecules possess a low HOMO-LUMO energy gap, which points towards significant intramolecular charge transfer. researchgate.net In other substituted pyridines, the calculated energy gap is found to be around 4.0 eV. malayajournal.org The precise energies of the HOMO, LUMO, and the resulting gap are typically calculated using Density Functional Theory (DFT) methods. oup.comscience.gov
Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap for a Substituted Pyridine Derivative
| Parameter | Energy (eV) |
| HOMO Energy | -5.2822 |
| LUMO Energy | -1.2715 |
| Energy Gap (ΔE) | 4.0107 |
Note: The values are based on a representative 2-substituted pyridine derivative and serve as an illustration. malayajournal.org
Ab Initio Methods (e.g., Hartree-Fock)
Ab initio quantum chemistry methods are computational procedures based on first principles, without the inclusion of empirical parameters. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction of a system as a single Slater determinant. q-chem.com It is widely used to predict molecular structures and properties. rasayanjournal.co.inresearchgate.net
For molecules like this compound and its derivatives, Hartree-Fock calculations, often paired with a basis set such as 6-31G* or 6-31+G(d,p), are employed to determine optimized geometries, vibrational frequencies, and other molecular parameters. rasayanjournal.co.inresearchgate.net While the absolute values obtained from HF calculations may differ from experimental results, they provide valuable insights and trends. rasayanjournal.co.in It is common practice to apply a scaling factor to the calculated vibrational frequencies to improve agreement with experimental infrared (IR) and Raman spectra. rasayanjournal.co.in
For example, in a study on 2-chloro-6-methoxypyridine, the vibrational wavenumbers were calculated using the Hartree-Fock method with a 6-31G* basis set. rasayanjournal.co.in The results were then compared to experimental IR and Raman data, showing good agreement after scaling, which validates the assignments of vibrational bands. rasayanjournal.co.in Such calculations are indispensable for performing a normal coordinate analysis and understanding the molecule's vibrational modes. rasayanjournal.co.in
The HF method serves as a starting point for more advanced and accurate computational methods that incorporate electron correlation, but it remains a valuable tool for providing fundamental insights into the electronic structure and properties of molecules like this compound. researchgate.netucsb.edu
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. wikipedia.orgamercrystalassn.org Developed by Richard Bader, this theory analyzes the topology of the electron density (ρ) to reveal its critical points—maxima, minima, and saddle points. wikipedia.org A bond path, a line of maximum electron density linking two atomic nuclei, and a bond critical point (BCP), a saddle point in the density along this path, are key indicators of a chemical bond. amercrystalassn.orgpitt.edu
QTAIM analysis has been applied to investigate the interactions within this compound complexes. researchgate.net For instance, in a complex between this compound and carbon dioxide, QTAIM was used to identify the BCPs and bond paths that characterize the non-covalent interactions stabilizing the complex. researchgate.net The properties of the electron density at these BCPs, such as its value (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature and strength of the bonds.
In general, QTAIM allows for the characterization of both covalent and non-covalent interactions. The analysis can distinguish between shared-shell interactions (typical of covalent bonds) and closed-shell interactions (characteristic of ionic bonds, hydrogen bonds, and van der Waals forces). semanticscholar.orgnih.gov This makes QTAIM a powerful tool for understanding the subtle interplay of forces that determine the structure and stability of this compound and its molecular assemblies. semanticscholar.orgnih.gov
Non-Covalent Interaction (NCI) Analysis
Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. wikipedia.orgnih.gov This method is based on the relationship between the electron density (ρ) and the reduced density gradient (s). wikipedia.org Regions of low density and low reduced gradient are indicative of non-covalent interactions. wikipedia.org
The results of an NCI analysis are typically presented as 3D isosurfaces, often called NCI plots. rsc.orgresearchgate.net These surfaces are color-coded to distinguish between different types of interactions. Generally, blue surfaces indicate strong, attractive interactions like hydrogen bonds, green surfaces represent weaker van der Waals interactions, and red surfaces signify repulsive steric clashes. researchgate.net The color scale is derived from the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the density itself. nih.gov
NCI analysis has been successfully applied to study the interactions in systems containing this compound and other substituted pyridines. rsc.orgaip.org For example, it can reveal the van der Waals interactions that contribute to the stability of specific molecular conformations. rsc.org In a study of the this compound monohydrate, NCI analysis was used to elucidate the intermolecular hydrogen bonds responsible for stabilizing the complex. aip.org This approach provides a clear, intuitive picture of the non-covalent forces that govern molecular recognition and supramolecular assembly, which are crucial for the chemical behavior of this compound. nih.govscielo.org.mx
Synthetic Methodologies and Reactivity Pathways of 2 Methoxypyridine
Advanced Synthetic Strategies
Directed Ortho-Metalation (DoM) Approaches
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the case of 2-methoxypyridine, the methoxy (B1213986) group serves as a directed metalating group (DMG), facilitating the deprotonation of the adjacent C-3 position. This approach allows for the introduction of various electrophiles with high regioselectivity.
The lithiation of this compound is readily accomplished using strong lithium bases such as lithium diisopropylamide (LDA). dergipark.org.trznaturforsch.com For instance, the reaction of 2-chloro-6-methoxypyridine (B123196) with LDA in THF at -78°C, followed by quenching with triisopropylborate, yields 6-chloro-2-methoxypyridin-3-ylboronic acid. dergipark.org.tr This boronic acid is a valuable intermediate for subsequent cross-coupling reactions. dergipark.org.tr More recently, mixed lithium-zinc bases and magnesium-based reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidino) have been employed for the metalation of pyridines under milder conditions. znaturforsch.comresearchgate.net The use of TMPMgCl·LiCl allows for efficient magnesiation at room temperature. researchgate.net A non-cryogenic method utilizing nBu2TMPMg·Li has also been developed for the specific functionalization of this compound at the 3-position with a variety of electrophiles. researchgate.net
Interestingly, the choice of base can alter the site of metalation. While most bases direct to the C-3 position, the unimetal superbase BuLi-LiDMAE (lithium N,N-dimethylaminoethoxide) has been reported to metalate this compound at the unexpected C-6 position. researchgate.net
| Base/Reagent | Electrophile (E) | Product | Reference(s) |
| LDA | Triisopropylborate | 6-chloro-2-methoxypyridin-3-ylboronic acid | dergipark.org.tr |
| TMPMgCl·LiCl | Iodine | 3-Iodo-substituted pyridine (B92270) | researchgate.net |
| nBu2TMPMg·Li | Various electrophiles | 3-Silyl-functionalised 2-methoxypyridines | researchgate.net |
| BuLi-LiDMAE | Various electrophiles | C-6 substituted 2-methoxypyridines | researchgate.net |
Palladium-Mediated C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon bonds. mdpi.comresearchgate.netuwindsor.ca Derivatives of this compound, particularly halo-substituted variants, are common substrates in these transformations. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is frequently employed. uwindsor.ca
For example, 6-chloro-2-methoxypyridin-3-ylboronic acid, synthesized via DoM, serves as a coupling partner for various heteroaryl halides to produce novel heterobiaryl compounds. dergipark.org.tr Similarly, 4-bromo-2-methoxypyridine (B21118) is a key intermediate in both Suzuki and Negishi cross-coupling reactions. These reactions are often facilitated by specialized palladium catalysts and ligands. The development of electron-rich, bulky phosphine (B1218219) ligands has been critical in improving the efficiency of coupling reactions involving less reactive aryl chlorides. uwindsor.ca The choice of palladium precursor, such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄, can also influence the reaction outcome. acs.org
The general mechanism for these couplings involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organometallic partner and subsequent reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst. uwindsor.ca
| This compound Derivative | Coupling Partner | Reaction Type | Catalyst/Ligand | Product Type | Reference(s) |
| 6-chloro-2-methoxypyridin-3-ylboronic acid | Heteroaryl halides | Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Heterobiaryls | dergipark.org.tr |
| 4-Bromo-2-methoxypyridine | Phenylboronic acid | Suzuki-Miyaura | Not specified | 2-Methoxy-5-phenylpyridine | |
| 4-Bromo-2-methoxypyridine | Organozinc reagents | Negishi | Aminophosphine-Ni system | Aryl-substituted pyridines | |
| 2-Methoxy-5-bromopyridine | Triarylindium reagents | Palladium-catalyzed coupling | Palladium catalyst | Aryl-substituted pyridines | msu.edu |
Cyclodehydration-Aromatization Reactions
In certain synthetic contexts, this compound functions not as a primary reactant but as a crucial additive, specifically as a mild, non-nucleophilic base. This is particularly evident in triflic anhydride (B1165640) (Tf₂O)-mediated cyclodehydration-aromatization reactions for the synthesis of nitrogen-fused heterocyclic systems. researchgate.netacs.org
This methodology has been successfully applied to the synthesis of imidazo[1,5-a]azines and 3-aminoimidazo[1,2-a]pyridines from readily available amide precursors. acs.orgnih.govacs.org The reaction proceeds via the activation of an amide with triflic anhydride. nih.gov this compound is added to neutralize the triflic acid generated during the reaction, facilitating the subsequent cyclization and aromatization steps under mild conditions. acs.orgnih.govacs.org This strategy is noted for its operational simplicity, scalability, and tolerance of a wide variety of functional groups, providing good to excellent yields of the desired heterocyclic products. acs.orgnih.govacs.org
| Starting Material | Reagents | Role of this compound | Product | Reference(s) |
| N-(2-pyridinylmethyl)amides | Triflic anhydride (Tf₂O) | Mild Base | Imidazo[1,5-a]azines | acs.orgresearchgate.net |
| N-Boc-protected 2-aminopyridine-containing amides | Triflic anhydride (Tf₂O), K₂CO₃ | Mild Base | 3-Aminoimidazo[1,2-a]pyridines | researchgate.netnih.govacs.orgorganic-chemistry.org |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of electron-deficient heteroaromatic rings like pyridine. pearson.comfishersci.fi this compound itself can be synthesized via an SNAr reaction, typically by treating 2-chloropyridine (B119429) with sodium methoxide (B1231860) in methanol (B129727). researchgate.netvulcanchem.com In this process, the methoxide ion acts as the nucleophile, displacing the chloride leaving group at the C-2 position. researchgate.netvulcanchem.com The pyridine nitrogen activates the ring towards nucleophilic attack and stabilizes the negatively charged Meisenheimer intermediate, which is key to the reaction mechanism. pearson.comfishersci.fi
Conversely, the methoxy group of this compound can function as a leaving group in other SNAr reactions. A protocol for the nucleophilic amination of methoxypyridines has been developed using a sodium hydride (NaH) and lithium iodide (LiI) composite. ntu.edu.sg This method provides access to various aminopyridines, which are important pharmaceutical building blocks. ntu.edu.sg Furthermore, N-methoxypyridinium salts, formed by N-activation of this compound, can undergo SNAr with nucleophiles like H-phosphinates to generate 2-pyridylphosphinate derivatives. oup.com
| Substrate | Nucleophile | Reagents/Conditions | Product | Reference(s) |
| 2-Chloropyridine | Methoxide | NaOMe, refluxing MeOH | This compound | researchgate.net |
| 3-Methoxypyridine (B1141550) | Piperidine | NaH, LiI, 60 °C | 3-(Piperidin-1-yl)pyridine | ntu.edu.sg |
| N-Methoxypyridinium tosylate | H-phosphinates | Not specified | 2-Pyridylphosphinates | oup.com |
Condensation Reactions (e.g., with Malononitrile)
Condensation reactions provide a versatile route to highly substituted pyridine rings, including derivatives of this compound. A notable example is the synthesis of this compound-3-carbonitriles from the reaction of chalcones with malononitrile (B47326) in a basic methanolic solution. mdpi.com The proposed mechanism for this transformation involves a sequence of steps: first, a conjugate addition of the malononitrile anion to the chalcone, followed by an attack of methanol onto one of the nitrile groups. mdpi.com This intermediate then undergoes tautomerization, intramolecular dehydrative cyclization, and subsequent aromatization through oxidation to yield the final this compound product. mdpi.com
Another approach involves the condensation of active methylene (B1212753) compounds under different conditions. For instance, the condensation of methyl cyanoacetate (B8463686) with methyl methoxymethyleneacetoacetate initiated by sodium methoxide can lead to various cyclic products. rsc.org When malononitrile is used in place of methyl cyanoacetate, this compound derivatives can be formed, particularly at high concentrations of the methoxide base. rsc.org Additionally, three-component reactions involving an aromatic aldehyde, malononitrile, and an aliphatic amine in methanol have been shown to produce this compound derivatives among other products, highlighting the chemical diversity of these reactions.
| Reactants | Conditions/Catalyst | Key Intermediate | Product Type | Reference(s) |
| Chalcones, Malononitrile | Methanolic NaOH | Dihydropyridine (B1217469) C | 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles | mdpi.com |
| Malononitrile, Methyl methoxymethyleneacetoacetate | High molarity sodium methoxide | Nitrile-substituted propene | This compound derivative | rsc.org |
| Aromatic aldehyde, Malononitrile, Aliphatic amine | Methanol/Water | Not specified | This compound derivative |
Mechanistic Investigations of Reactivity
Understanding the reaction mechanisms underlying the synthesis and reactivity of this compound is crucial for optimizing conditions and expanding its synthetic utility.
Directed Ortho-Metalation (DoM): The regioselectivity of DoM is governed by the methoxy group, which acts as a Lewis basic handle. It coordinates with the lithium or magnesium center of the metalating agent (e.g., LDA or TMPMgCl·LiCl), positioning the base to abstract a proton from the adjacent C-3 position. dergipark.org.trznaturforsch.com Computational studies support this, showing that complexation to lithium can significantly increase the acidity of the ortho-proton, thereby facilitating deprotonation at that site. researchgate.net
Nucleophilic Aromatic Substitution (SNAr): The mechanism of SNAr reactions on the pyridine ring is well-established and involves a two-step addition-elimination sequence. pearson.comfishersci.fi A nucleophile attacks an electron-deficient carbon (typically C-2 or C-4), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pearson.com The electron-withdrawing nitrogen atom is key to this stabilization, as it can bear the negative charge in one of the resonance structures. pearson.com The subsequent departure of the leaving group restores the aromaticity of the ring. pearson.com
Condensation with Malononitrile: The formation of this compound-3-carbonitriles from chalcones is believed to proceed through a multi-step pathway. mdpi.com It begins with a Michael-type conjugate addition of the malononitrile anion to the α,β-unsaturated ketone system of the chalcone. mdpi.com This is followed by an intramolecular cyclization and subsequent aromatization, which involves the loss of hydrogen, to form the stable pyridine ring. mdpi.com The methoxy group is incorporated from the methanol solvent during the reaction sequence. mdpi.com
Cyclodehydration-Aromatization: In reactions where this compound is used as an additive with triflic anhydride (Tf₂O), its role is that of a proton scavenger. researchgate.netacs.org The Tf₂O activates an amide for cyclization, producing triflic acid as a byproduct. nih.govacs.org this compound, being a hindered, non-nucleophilic base, effectively traps this strong acid, preventing side reactions and promoting the desired aromatization sequence to form fused heterocyclic products like imidazo[1,2-a]pyridines. nih.govacs.org
Lithiation Pathways with Lithium Dialkylamides
The lithiation of this compound using lithium dialkylamides, such as lithium diisopropylamide (LDA) and lithium 2,2,6,6-tetramethylpiperidide (LTMP), is a complex process that does not proceed in a straightforward manner. researchgate.netacs.orgnih.gov Research using deuterated probes has revealed that the presence of protons at both the H-3 and H-6 positions of the pyridine ring is crucial for achieving complete C-3 lithiation. acs.orgnih.gov
A proposed mechanism suggests an initial pre-complexation of the lithium dialkylamide near the H-6 proton, leading to the formation of a 3,6-dilithio pyridine intermediate. researchgate.netacs.orgnih.gov This intermediate is then protonated at the C-6 position by the dialkylamine present in the reaction mixture, ultimately yielding the C-3 lithiated product. acs.org The absence of protons at either the H-3 or H-6 position hinders the reaction; for instance, with LDA, no reaction occurs with 3- or 6-deuterated this compound. acs.org With LTMP, which is a stronger base, the absence of the H-3 proton allows for the trapping of the 6-lithio intermediate. acs.org
This pathway highlights that the commonly observed C-3 lithiation is not a result of direct ortho-deprotonation but rather a more intricate sequence involving a dilithiated intermediate. researchgate.netacs.org The choice of the lithium dialkylamide and the substitution pattern of the this compound substrate significantly influence the reaction's outcome. acs.org
Table 1: Lithiation of this compound and its Deuterated Derivatives with LDA and LTMP
| Starting Material | Base | Product(s) | Yield (%) | Reference |
| This compound | LDA | 2-Methoxy-3-trimethylsilylpyridine | 85 | acs.org |
| 2-Methoxy-d(6)-pyridine | LDA | No reaction | - | acs.org |
| 2-Methoxy-d(3)-pyridine | LDA | No reaction | - | acs.org |
| This compound | LTMP | 2-Methoxy-3-trimethylsilylpyridine | 82 | acs.org |
| 2-Methoxy-d(6)-pyridine | LTMP | 2-Methoxy-3-trimethylsilylpyridine | 25 | acs.org |
| 2-Methoxy-d(3)-pyridine | LTMP | 2-Methoxy-6-trimethylsilylpyridine | 63 | acs.org |
Aggregative Activation in Metalation Processes
The reactivity and regioselectivity of organolithium reagents are significantly influenced by their aggregation state. escholarship.org In the metalation of pyridine derivatives like this compound, the use of mixed aggregates, such as those formed between n-butyllithium (nBuLi) and lithium aminoalkoxides like lithium 2-dimethylaminoethanolate (LiDMAE), can lead to unique reactivity. znaturforsch.comresearchgate.net These mixed aggregates, often referred to as superbases, exhibit an increased basicity-to-nucleophilicity ratio compared to nBuLi alone. researchgate.netrsc.org
For this compound, the complex base BuLi-LiDMAE promotes metalation at the C-6 position, a result not typically observed with other bases. researchgate.netrsc.org This unusual C-6 selectivity is attributed to the "aggregative activation" of the lithium reagent. It is proposed that the reaction does not proceed through a simple deprotonation but rather involves a radical precursor stabilized by an aggregate cluster. researchgate.netrsc.org The nature of the solvent also plays a critical role, with the metalation step being most effective in non-polar solvents like hexane (B92381).
Furthermore, theoretical studies on the metalation of 2-chloropyridine with nBuLi-LiPM (lithium (S)-(-)-N-methyl-2-pyrrolidinylmethoxide) mixed aggregates have shown that the type of aggregate dictates the reaction pathway. researchgate.netacs.org Dimers tend to lead to nucleophilic addition, while tetramers favor α-lithiation. researchgate.netacs.org The higher basicity of the tetrameric aggregates is believed to be responsible for the enhanced deprotonation capability. researchgate.netacs.org The presence of ammonia (B1221849) in certain multimetal complex bases can also surprisingly switch the site of metalation from C-6 to C-3. researchgate.netrsc.org
Regioselectivity and Site-Specificity in Functionalization
The functionalization of this compound is highly dependent on the reagents and reaction conditions, which dictate the regioselectivity of the process. The methoxy group at the C-2 position generally acts as an ortho-para director in electrophilic aromatic substitutions. pearson.comutexas.edu However, in the context of metalation, its directing effect can be more complex.
With lithium dialkylamides like LDA, this compound is selectively lithiated at the C-3 position. researchgate.netacs.org This site-specificity is the result of a complex mechanism rather than simple ortho-direction, as discussed in section 3.2.1. acs.orgnih.gov In contrast, using the mixed-metal superbase BuLi-LiDMAE in a non-polar solvent like hexane shifts the regioselectivity to the C-6 position. researchgate.netrsc.org This change is attributed to the unique structure and reactivity of the base aggregate. researchgate.netrsc.org
The introduction of other functional groups can also influence the site of subsequent reactions. For example, in palladium-catalyzed C-H alkenylation, this compound can yield a mixture of C-3 and C-5 functionalized products. beilstein-journals.org The acidity of the ring protons is also a factor, with calculations showing that the methoxy group increases the acidity at the meta-position. researchgate.net
The choice of the metalating agent is therefore crucial for controlling the site of functionalization. While LDA and LTMP favor C-3 functionalization through a complex pathway, other reagents like BuLi-LiDMAE can provide access to the C-6 position. acs.orgresearchgate.net
Table 2: Regioselectivity in the Functionalization of this compound
| Reagent/Catalyst | Functionalization Type | Position(s) Functionalized | Product(s) | Reference |
| LDA, then electrophile | Lithiation | C-3 | 3-substituted-2-methoxypyridine | acs.org |
| BuLi-LiDMAE, then electrophile | Metalation | C-6 | 6-substituted-2-methoxypyridine | researchgate.netrsc.org |
| Pd(OAc)₂, Ac-Gly-OH, then alkene | C-H Alkenylation | C-3 and C-5 | Mixture of 3- and 5-alkenylated products | beilstein-journals.org |
| NaNH₂/BuLi/DMAE (with NH₃) | Metalation | C-3 | 3-substituted-2-methoxypyridine | researchgate.netrsc.org |
| NaH/BuLi/DMAE (without NH₃) | Metalation | C-6 | 6-substituted-2-methoxypyridine | researchgate.netrsc.org |
C-H Activation and Functionalization
Direct C-H activation offers an efficient route to functionalize the this compound ring without the need for pre-functionalized starting materials. nih.gov Transition metal catalysis, particularly with palladium and iridium, has been employed for this purpose.
Palladium-catalyzed C-H functionalization has been used for the alkenylation of this compound. beilstein-journals.org However, this reaction can lead to a mixture of regioisomers, with functionalization occurring at both the C-3 and C-5 positions. beilstein-journals.org
Iridium-catalyzed C-H borylation is a valuable method for preparing aryl and heteroaryl boronates. nih.gov In the case of pyridines, the reaction can be challenging due to catalyst inhibition by the coordination of the pyridine nitrogen to the iridium center. nih.gov However, the use of specific ligands can influence the outcome. For instance, while this compound has been used as a ligand in iridium-catalyzed C-H borylation of other substrates, its own borylation can be inefficient. princeton.eduacs.org When used as a ligand for the borylation of 3-fluorotoluene, an 82:18 ortho-to-meta selectivity was reported. acs.org However, in other cases, its use resulted in poor conversion and a nearly statistical distribution of products. princeton.eduacs.org
The presence of ammonia in a multimetal complex base system can also influence C-H activation, directing metalation to the C-3 position of this compound, whereas its absence leads to C-6 metalation. researchgate.netrsc.org
Derivatization and Functionalization
Halogenated 2-methoxypyridines are important synthetic intermediates. The introduction of halogens can be achieved through various methods. For instance, bromination of this compound with N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF) typically occurs at the C-3 position due to the directing effect of the methoxy group.
Iodination can be accomplished by first lithiating this compound and then quenching the intermediate with an iodine source. For example, lithiation with LDA followed by the addition of iodine would be expected to yield 3-iodo-2-methoxypyridine. The synthesis of 5-bromo-3-iodo-2-methoxypyridine (B1302348) can be achieved by brominating 3-iodo-2-methoxypyridine. smolecule.com
Boronic acid derivatives of this compound, particularly the pinacol (B44631) esters, are valuable reagents in cross-coupling reactions like the Suzuki-Miyaura coupling. chembk.comgoogle.commyskinrecipes.com The synthesis of this compound-3-boronic acid pinacol ester can be achieved by reacting this compound with a boron source. chembk.com One method involves the reaction of 3-bromo-2-methoxypyridine (B87399) with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst. Another approach involves the lithiation of this compound at the 3-position followed by reaction with a boronic ester. For example, reacting this compound with LDA and then with triisopropyl borate (B1201080) can lead to the corresponding boronic acid. google.com
Similarly, this compound-5-boronic acid pinacol ester can be synthesized from 5-bromo-2-methoxypyridine (B44785) and bis(pinacolato)diboron using a palladium catalyst. google.com These boronic acid derivatives are stable compounds that serve as key intermediates in the synthesis of more complex molecules. chembk.commyskinrecipes.com
Table 3: Synthesis of Boronic Acid Derivatives of this compound
| Starting Material | Reagents | Product | Reference |
| This compound | 1. LDA 2. B(Oi-Pr)₃ | 2-Methoxypyridyl-3-boronic acid | google.com |
| 5-Bromo-2-methoxypyridine | Bis(pinacolato)diboron, Pd catalyst | This compound-5-boronic acid pinacol ester | google.com |
Synthesis of Organosilicon-Linked Derivatives
The introduction of organosilicon moieties into the this compound scaffold has been achieved through various synthetic strategies, primarily involving metallation followed by quenching with a silicon electrophile, or through catalyzed hydrosilylation reactions. These methods allow for the regioselective incorporation of silyl (B83357) groups at different positions on the pyridine ring, leading to a range of functionalized derivatives.
One prominent approach involves the non-cryogenic synthesis of silyl-functionalized 2-methoxypyridines. dntb.gov.uaresearchgate.net This can be accomplished through a 5-Br/Mg exchange process or by direct C-3 metallation using specific reagents like nBu2TMPMg·Li. dntb.gov.uaresearchgate.net The resulting organometallic intermediates are then reacted with silicon electrophiles. Furthermore, the construction of more complex organosilicon-linked 2-methoxypyridines, including dimers, trimers, and tetramers, has been achieved via hydrosilylation of 5- and/or 3-SiH (or alkenyl) derivatives. dntb.gov.uaresearchgate.net A rarely applied platinum catalyst, [Pt(cod)Me2], has been noted for its effectiveness in these hydrosilylation reactions. dntb.gov.uaresearchgate.net
Another strategy for creating organosilicon derivatives is through the C-H silylation of pyridines. researchgate.netresearchgate.netacs.org This can be achieved using photocatalytic methods, for instance, through the blue light irradiation of N-methoxypyridinium ions in the presence of a catalyst like fac-Ir(ppy)3. researchgate.net
The lithiation of this compound is a key step in some synthetic routes. researchgate.netresearchgate.net The reaction of this compound with reagents such as n-BuLi can be complex, with potential for competing reactions at the C-3 and C-6 positions. researchgate.net The choice of lithiation agent and reaction conditions is therefore critical for achieving the desired regioselectivity. For instance, the use of BuLi-LiDMAE has been shown to favor direct lithiation at the C-6 position. researchgate.net
Hydrosilylation of alkenyl-substituted 2-methoxypyridines represents another viable pathway. For example, 2-vinyl-4-methoxypyridine can undergo a hydrosilylation reaction with a hydrogenorganosilane compound in the presence of a platinum-containing catalyst to yield the corresponding organosilicon compound. google.com
The following tables summarize key research findings and data related to the synthesis of organosilicon-linked this compound derivatives.
Table 1: Synthesis of Silyl-Functionalized 2-Methoxypyridines via Metallation
| Starting Material | Reagent(s) | Electrophile | Product | Yield (%) | Reference |
| This compound | nBu2TMPMg·Li | Me3SiCl | 2-Methoxy-3-(trimethylsilyl)pyridine | - | dntb.gov.uaresearchgate.net |
| 5-Bromo-2-methoxypyridine | nBu2iPrMg·Li, LiCl | R3SiCl | 5-Silyl-2-methoxypyridine | - | dntb.gov.ua |
| This compound | BuLi-LiDMAE | D2O | 2-Methoxy-6-deuteriopyridine | - | researchgate.net |
Data not explicitly provided in the source material is indicated by a dash.
Table 2: Synthesis of Organosilicon-Linked 2-Methoxypyridines via Hydrosilylation
| Alkene/Alkyne | Silane | Catalyst | Product | Reference |
| 5- and/or 3-Alkenyl-2-methoxypyridine | H-Si Derivatives | [Pt(cod)Me2] | Organosilicon-linked 2-methoxypyridines (dimers, trimers, tetramers) | dntb.gov.uaresearchgate.net |
| 2-Vinyl-4-methoxypyridine | Hydrogenorganosilane | Platinum complex | Organosilicon compound with a pyridine ring | google.com |
Coordination Chemistry and Catalytic Applications of 2 Methoxypyridine
Ligand Design and Complexation
The strategic incorporation of the 2-methoxypyridine scaffold into ligand frameworks has led to the synthesis of a diverse array of coordination compounds with interesting structural features and reactivity.
Role as N-Donor Ligand in Transition Metal Complexes
This compound primarily functions as an N-donor ligand, coordinating to transition metal centers through its pyridine (B92270) nitrogen atom. mdpi.comwikipedia.orgjscimedcentral.com The presence of the methoxy (B1213986) group at the 2-position can influence the electronic properties of the pyridine ring and the steric environment around the metal center. wikipedia.org The coordination of this compound to various transition metals, including nickel(II), copper(I), and silver(I), has been reported, leading to the formation of stable complexes. jscimedcentral.com The nature of the metal and the reaction conditions can dictate the resulting coordination geometry, which can range from tetrahedral to octahedral. wikipedia.org For instance, the reaction of this compound with nickel chloride hexahydrate in an anhydrous solvent yields a stable Ni(II) complex. jscimedcentral.com
| Metal Ion | Ligand | Resulting Complex Type | Reference |
| Ni(II) | Pyridine | [NiCl2(C5H5N)4] | wikipedia.orgjscimedcentral.com |
| Cu(I) | Pyridine | [Cu(C5H5N)4]+ | wikipedia.org |
| Ag(I) | Pyridine | [Ag(C5H5N)4]+ | wikipedia.org |
Synthesis and Characterization of Pyridyl Pincer Ligands
The this compound unit has been incorporated into the design of pincer ligands, which are multidentate ligands that bind to a metal center in a meridional fashion. These ligands typically feature a central pyridyl core flanked by two donor arms. The synthesis of NNN pincer ligands, where all three donor atoms are nitrogen, often starts from materials like 2-pyridinecarboxylic acid. mdpi.com The electronic properties of the central pyridine ring in these pincer ligands can be tuned by introducing substituents at the 4-position, which in turn influences the properties of the resulting metal complexes. researchgate.net For example, a series of NNN pincer-type ligands with different functional groups at the 4-position of the pyridine ring have been synthesized and their copper(II) complexes characterized. researchgate.net
Furthermore, ruthenium CNC pincer complexes, which include a central pyridyl ring, have been developed for applications in carbon dioxide reduction. researchgate.net The synthesis of these complexes can involve the reaction of a proligand with a metal precursor, followed by the formation of N-heterocyclic carbene (NHC) rings. researchgate.net
Cyclometallation Reactions with Transition Metals (e.g., Pd(II), Pt(II), Au(III), Hg(II), Ag(III))
Cyclometalation is a process where a ligand containing a C-H bond reacts with a transition metal to form a metallacycle. This compound and its derivatives have been shown to undergo cyclometalation with various transition metals. For instance, the synthesis and characterization of cyclopalladated complexes with 6-aryl-2-methoxypyridine ligands have been described. le.ac.uk These reactions typically involve the activation of a C-H bond on the aryl substituent.
The reactivity of 6-aryl-2-methoxypyridines has been explored with palladium(II) and gold(III) sources. le.ac.uk Similarly, novel symmetrical N^C^N pyridine-based ligands have been synthesized and their reactivity towards metals like Pd(II), Pt(II), Hg(II), and Ag(III) has been investigated. le.ac.uk These reactions lead to the formation of stable cyclometalated complexes. The formation of such complexes is a key step in many catalytic C-H activation cycles. tu-darmstadt.de
Applications in Homogeneous Catalysis
The unique coordination properties of this compound-containing ligands have been harnessed in the development of efficient homogeneous catalysts for a variety of organic transformations.
C-H Activation Catalysis
Catalytic systems based on transition metals and this compound derivatives have shown promise in C-H activation reactions. The directing group ability of the pyridine nitrogen can facilitate the selective activation of C-H bonds at specific positions. For example, when this compound was used in a palladium-catalyzed oxidative cross-coupling reaction, a mixture of C3- and C5-selective C-H functionalized products was obtained. beilstein-journals.org
Rare-earth metal catalysts have also been employed for the C-H functionalization of pyridines. beilstein-journals.org For instance, mono(phosphinoamido)-ligated rare-earth complexes have been used for the ortho-C(sp²)–H functionalization of pyridines with imines and alkenes. beilstein-journals.org Furthermore, yttrium complexes have demonstrated catalytic activity for the ortho-alkylation of pyridines. beilstein-journals.org The mechanism of these reactions often involves the coordination of the pyridine to the metal center, followed by C-H activation. beilstein-journals.org
Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
This compound derivatives have been successfully employed as substrates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. illinois.edu For instance, 5-bromo-2-methoxypyridine (B44785) has been coupled with potassium p-tolyltrifluoroborate in the presence of a Pd/C catalyst to yield the corresponding biaryl product in high yield. rhhz.net Similarly, 2-bromo-6-methoxypyridine (B1266871) has been shown to be an effective substrate in Suzuki-Miyaura reactions, providing good to excellent yields of the desired products. rhhz.net
The Suzuki-Miyaura reaction of 5-chloro-2-methoxypyridine (B1587985) with a potassium Boc-protected secondary aminomethyltrifluoroborate has also been reported to proceed in high yield. nih.gov These examples highlight the utility of this compound derivatives as building blocks in the synthesis of complex organic molecules via cross-coupling chemistry. The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high efficiency in these transformations. acs.orgresearchgate.net
| This compound Derivative | Coupling Partner | Catalyst System | Product Yield | Reference |
| 5-Bromo-2-methoxypyridine | Potassium p-tolyltrifluoroborate | Pd/C | 93% | rhhz.net |
| 2-Bromo-6-methoxypyridine | Arylboronic acid | Pd(PPh3)4/K2CO3 | Good to Excellent | rhhz.net |
| 5-Chloro-2-methoxypyridine | Potassium Boc-protected secondary aminomethyltrifluoroborate | Pd catalyst | 92% | nih.gov |
Hydrogenation/Dehydrogenation Catalysis
The electronic properties of the this compound ring influence its behavior in catalytic hydrogenation and dehydrogenation reactions, both as a substrate and as a component of more complex molecules.
In the context of substrate hydrogenation, the reactivity of this compound is moderate compared to other pyridine derivatives. Studies on the hydrogenation of various pyridines over a 5% Ru/C catalyst showed that the reactivity of this compound was lower than that of pyridine, 2-methylpyridine (B31789), and 2,6-dimethylpyridine. This suggests that the electron-donating methoxy group has a significant electronic influence on the reaction process.
However, the this compound scaffold is readily hydrogenated under appropriate conditions and is a useful structural motif in synthetic chemistry. For instance, catalytic hydrogenation is employed to reduce functional groups on molecules containing the this compound core. A notable example is the reduction of a nitro group to an amine in the synthesis of 4-amino-2-methoxypyridine (B1296289). This transformation is achieved with high yield (94–95%) using a 10% Pd/C catalyst in methanol (B129727) under 0.5 MPa of hydrogen pressure.
In the realm of dehydrogenation, this compound has been shown to be a compatible component in asymmetric catalysis. Research on the desymmetric dehydrogenation of 4-substituted cyclohexanones, a process catalyzed by a chiral primary amine, demonstrated that the reaction tolerates a range of heterocycles, including this compound. nih.gov This indicates that the electronic nature of the this compound moiety does not inhibit the catalytic cycle, which proceeds via the oxidation of a ketone enamine intermediate.
Table 1: Examples of this compound in Hydrogenation/Dehydrogenation Reactions
Reaction Type Role of this compound Catalyst/Reagent Key Findings Reference Hydrogenation Substrate 5% Ru/C Lower reactivity compared to pyridine and methylpyridines, indicating electronic effects from the methoxy group. mdpi.com Hydrogenation of Nitro Group Part of Substrate Scaffold 10% Pd/C, H₂ Successful and high-yield reduction of a nitro group without affecting the this compound ring. Dehydrogenation Compatible Substrate Component Chiral Primary Amine / IBX The this compound heterocycle was well-tolerated in the desymmetric dehydrogenation of cyclohexanones. nih.gov
Oxidative Transformations
This compound and its derivatives are versatile participants in a variety of oxidative transformations. They can function as substrates in dearomatization reactions or as ligands in the formation of hypervalent iodine reagents used for oxidation processes.
A significant oxidative transformation is the dearomatization of pyridines to access highly functionalized piperidines. Research has shown that this compound and its substituted derivatives perform well in oxidative dearomatization protocols. nih.govnih.gov For example, an arenophile-mediated process involving N-methyl-1,2,4-triazoline-3,5-dione (MTAD) followed by oxidation can produce dihydropyridine (B1217469) cis-diols and epoxides. nih.gov Specifically, this compound yields the corresponding dearomatized oxide products efficiently. nih.gov In the case of 6-methyl-2-methoxypyridine, the resulting dihydroxylation product was found to be unstable but could be trapped and converted to a stable acetonide, demonstrating a mild pathway to functionalized dihydropyridines. nih.gov
Furthermore, this compound serves as a key heterocyclic ligand in the synthesis of N-heterocyclic hypervalent iodine (N-HVI) reagents. orgsyn.org These reagents are powerful, environmentally benign oxidants that can replace transition metals in various transformations. orgsyn.orgnih.gov N-HVIs are typically synthesized by activating a precursor like PhI(OAc)₂ with a silyl (B83357) triflate, followed by the addition of a heterocycle, such as this compound. orgsyn.orgnih.gov The resulting N-HVI reagents, incorporating the this compound ligand, can then be used to activate alcohols for reactions like oxidative ring expansions. orgsyn.org
Table 2: this compound in Oxidative Transformations
Transformation Role of this compound Reagents Product Type Reference Oxidative Dearomatization Substrate N-methyl-1,2,4-triazoline-3,5-dione (MTAD), Olefin Oxidation Dearomatized epoxides and dihydropyridine cis-diols. nih.govnih.gov N-HVI Reagent Synthesis Ligand PhI(OAc)₂, Trimethylsilyl trifluoromethanesulfonate N-heterocyclic hypervalent iodine(III) reagents for use as oxidants. orgsyn.orgnih.gov N-Oxide Formation Substrate m-chloroperbenzoic acid (mCPBA) This compound N-Oxide, activating the ring for further functionalization.
Metal-Ligand Cooperation in Catalytic Cycles
Metal-ligand cooperation (MLC) is a crucial concept in modern catalysis where the ligand is not a mere spectator but actively participates in bond activation and formation. researchgate.netwikipedia.orgnih.gov This often involves reversible structural changes within the ligand, such as aromatization-dearomatization cycles, which work in concert with the metal center to facilitate catalysis. researchgate.net
Ligands based on 2-hydroxypyridine (B17775) (the parent compound of this compound) are classic examples of systems capable of MLC. The 2-pyridonate form can engage in heterolysis of substrates like H-H or E-H, where the metal and the ligand oxygen cooperate to cleave the bond. rsc.org This is a common mechanism in transfer hydrogenation and dehydrogenation reactions. rsc.org The key to this reactivity is the acidic proton on the hydroxyl group, which can be transferred during the catalytic cycle.
In this compound, the hydroxyl proton is replaced by a methyl group. This fundamental structural change blocks the MLC pathway that relies on deprotonation/protonation of the oxygen atom. However, the pyridine ring itself remains capable of participating in a different, yet equally important, mode of MLC: aromatization-dearomatization. researchgate.netnsf.gov In this mechanism, the pyridine ring acts as a reversible electron sink, switching between an aromatic and a dearomatized state during the catalytic cycle. nsf.gov
While direct examples detailing MLC with a simple this compound ligand are not as prevalent as for its 2-hydroxypyridine counterpart, the principles are well-established with related pyridine-based pincer and bidentate ligands. researchgate.netnsf.gov For instance, iridium complexes with bidentate N-picolylbenzenesulfonamide ligands catalyze transfer hydrogenation via a cooperative mechanism involving the reversible deprotonation and dearomatization of the pyridine moiety. nsf.gov The presence of the 2-methoxy group modifies the electronic properties of the pyridine ring, which can tune the reactivity of the metal center and influence the stability of intermediates in such catalytic cycles, even if it does not participate via direct deprotonation. nsf.gov Therefore, ligands incorporating the this compound unit have the potential to engage in MLC through the dearomatization of the pyridine backbone, a strategy that enables bond activation without a formal change in the metal's oxidation state. researchgate.net
Supramolecular Assemblies and Intermolecular Interactions Involving 2 Methoxypyridine
Hydrogen Bonding Networks
Hydrogen bonds are the cornerstone of the supramolecular chemistry of 2-methoxypyridine, guiding the assembly of molecules into predictable and functional architectures.
The interactions between this compound and other molecules have been characterized in detail. In a complex with water, the formation of a five-membered ring structure is stabilized by both a primary N⋯H–O hydrogen bond and a secondary O⋯H–C interaction. researchgate.net Experimental data confirmed the bonding distance in the N⋯H–O bond to be 2.027(2) Å, while the O⋯H–C interaction distance was 2.728(2) Å. researchgate.net Quantum theory of atoms in molecules (QTAIM) analysis provides insight into the energetics of these bonds, estimating the interaction energy of the N⋯H–O hydrogen bond at approximately 22 kJ mol⁻¹ and the weaker O⋯H–C hydrogen bond at around 5 kJ mol⁻¹. researchgate.net
Similarly, weak C−H⋅⋅⋅O hydrogen bonds are critical in stabilizing complexes such as that between this compound and carbon dioxide. researchgate.netnih.gov These interactions, though individually weak, collectively contribute to the stability of the resulting supramolecular structures. The study of nucleobase pairs has established a linear correlation between the energy of C-H···O/N hydrogen bonds and the electron density (ρ) at the bond's critical point, providing a reliable descriptor for the strength of such interactions. tandfonline.com
Table 1: Characterized Hydrogen Bonds in this compound Complexes
| Interacting Molecules | Bond Type | Bond Distance (Å) | Interaction Energy (kJ mol⁻¹) | Source |
|---|---|---|---|---|
| This compound-H₂O | N⋯H–O | 2.027(2) | ~22 | researchgate.net |
| This compound-H₂O | O⋯H–C | 2.728(2) | ~5 | researchgate.net |
Through hydrogen bonding, this compound and its derivatives can form distinct dimeric units and more extensive three-dimensional networks. For instance, in a copper(II) complex involving 2-methylpyridine (B31789) (a closely related compound), dimeric units are formed through pairs of O—H⋯Cl hydrogen bonds. iucr.org
In more complex systems, such as those involving bent-shaped luminescent mesogens derived from this compound, adjacent 2D layers are packed together via C–H⋯O interactions and π⋯π stacking, leading to the formation of a stable 3D supramolecular structure. researchgate.net The substitution pattern on the pyridine (B92270) ring significantly influences the resulting architecture. For example, derivatives of 5-amino-2-methoxypyridine (B105479) can co-crystallize with other molecules to form multicomponent assemblies driven by interactions like halogen bonding. oup.com
Characterization of O-H⋯N and C-H⋯O Hydrogen Bonds
Molecular Recognition and Host-Guest Chemistry
The principles of molecular recognition, where molecules selectively bind to one another, are well-demonstrated by this compound derivatives. A series of 6-substituted 2-methoxypyridines was specifically designed to study the molecular recognition of a galactopyranoside substrate. researchgate.netresearchgate.net The primary forces driving this recognition were identified as weak CH/π interactions. researchgate.net The affinity of this binding was quantified using ¹H-NMR titration to determine the association constants (Kₐ), which confirmed that the molecular recognition was present but weak, reflecting the subtle nature of these intermolecular forces. researchgate.net
In the broader context of host-guest chemistry, which describes complexes held together by non-covalent forces, pyridinium-based molecules can act as "guest" molecules within larger "host" macrocycles like cucurbiturils. rsc.orgwikipedia.org This interaction is driven by the unique properties of the host's cavity and the guest's ability to form favorable non-covalent bonds, significantly altering the properties of the guest molecule upon encapsulation. rsc.org
Table 2: Molecular Recognition Study of this compound Derivatives
| System | Interaction Type | Method of Analysis | Finding | Source |
|---|
Conformational and Tautomeric Control via Supramolecular Approaches
Supramolecular interactions can be harnessed to control the conformation (spatial arrangement) and tautomerism (isomerism involving proton migration) of molecules. Research on a specially designed system, Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine, and its corresponding this compound derivative, has shown that these properties can be manipulated. mdpi.comresearchgate.netmdpi.com
These compounds were found to associate with other molecules, such as 2-aminonaphthyridine and 2,6-bis(acetylamino)pyridine, through triple hydrogen bonding. mdpi.comresearchgate.net This complex formation acts as an external stimulus that can force a 1,3-tautomeric shift, where a proton moves to a different position within the molecule. mdpi.comresearchgate.net The study of the this compound derivative was crucial in understanding the conformational equilibria at play. mdpi.comresearchgate.net This demonstrates a sophisticated level of control where the tautomeric state is influenced by the supramolecular assembly, a concept that opens avenues for the development of molecular switches. mdpi.com
Application in Design of Advanced Materials
The ability of this compound to participate in specific intermolecular interactions makes it a valuable building block for advanced functional materials. mdpi.com Its derivatives have been particularly successful in the field of liquid crystals. researchgate.netrsc.org
The design and synthesis of new bent-shaped luminescent mesogens incorporating a this compound core have been reported. researchgate.netrsc.org The nature of the polar substituents on the pyridine core significantly dictates the type of liquid crystalline phase that forms. researchgate.netrsc.org For example, the presence of a lateral cyano (CN) group can lead to the formation of a nematic phase, while other substituents like bromo (Br) or nitro (NO₂) groups can result in a rectangular columnar phase. researchgate.netrsc.org These materials are of interest for applications in electronic devices such as solar cells and photovoltaic devices. researchgate.net Furthermore, halogenated derivatives like 3-Bromo-5-chloro-2-methoxypyridine serve as intermediates in the development of durable polymers and protective coatings.
Table 3: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 2-methylpyridine | - |
| 3-Bromo-5-chloro-2-methoxypyridine | - |
| 5-amino-2-methoxypyridine | 5A2MPy |
| 4-bromo-2-methoxypyridine (B21118) | - |
| Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine | - |
| 2-aminonaphthyridine | - |
| 2,6-bis(acetylamino)pyridine | - |
| Acetyl 2,3,4,6-tetra-O-methyl-b-D-galactopyranoside | - |
| diiodotetrafluorobenzene | - |
| Copper(II) | Cu(II) |
| Carbon Dioxide | CO₂ |
Crystallographic Analysis and Solid State Characterization of 2 Methoxypyridine Derivatives
Single Crystal X-ray Diffraction Studies
The crystallographic parameters, including unit cell dimensions and space groups, have been determined for several 2-methoxypyridine derivatives. These parameters are fundamental for defining the crystal system and the symmetry of the crystal lattice.
For instance, a study on bent-shaped luminescent mesogens incorporating a this compound core revealed that one such derivative crystallizes in the orthorhombic space group Aba2. researchgate.net The unit cell parameters were determined to be a = 14.8343(5) Å, b = 44.690(2) Å, and c = 7.3614(3) Å, with a cell volume of 4880.2(3) ų and Z = 8 (the number of molecules per unit cell). researchgate.net Another derivative, (E)-2-methoxy-5-(((6-methoxypyridin-3-yl)imino)methyl)phenol, was found to crystallize in the monoclinic space group P21/c. researchgate.net This compound has two crystallographically independent molecules in the asymmetric unit, with unit cell parameters of a = 5.6149 (2) Å, b = 14.5520 (5) Å, c = 29.9813 (8) Å, β = 94.795 (3)°, and Z = 8. researchgate.net
The analysis of 2,4-dimethyl-6-methoxypyridine-3-carboxamide and its derivatives also provided valuable crystallographic data. butlerov.com Furthermore, studies on precursors of styrylpyridine derivatives and other related heterocyclic compounds have reported various space groups, including monoclinic systems like P21/n and P21/c, and triclinic systems such as P-1, depending on the specific molecular structure. nih.govmdpi.com For example, a series of (Z)-2-(pyridin-2, 3, or 4-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile derivatives crystallized in orthorhombic (Pbca), triclinic (P-1), and monoclinic (P21) space groups. mdpi.com
Table 1: Crystallographic Data for Selected this compound Derivatives
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref |
|---|---|---|---|---|---|---|---|---|---|---|
| Bent-shaped mesogen | Orthorhombic | Aba2 | 14.8343(5) | 44.690(2) | 7.3614(3) | 90 | 90 | 90 | 8 | researchgate.net |
| (E)-2-methoxy-5-(((6-methoxypyridin-3-yl)imino)methyl)phenol | Monoclinic | P21/c | 5.6149(2) | 14.5520(5) | 29.9813(8) | 90 | 94.795(3) | 90 | 8 | researchgate.net |
| (Z)-2-(phenyl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile | Monoclinic | P21/n | - | - | - | 90 | - | 90 | 4 | mdpi.com |
| (Z)-2,2'-(1,4-phenylene)bis(3-(2,4,5-trimethoxyphenyl)acrylonitrile) | Monoclinic | P21/c | - | - | - | 90 | - | 90 | 2 | mdpi.com |
| (Z)-2-(pyridin-2-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile | Orthorhombic | Pbca | - | - | - | 90 | 90 | 90 | 1 | mdpi.com |
| (Z)-2-(pyridin-3-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile | Triclinic | P-1 | - | - | - | - | - | - | 2 | mdpi.com |
| (Z)-2-(pyridin-4-yl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile | Monoclinic | P21 | - | - | - | 90 | - | 90 | 2 | mdpi.com |
| 1-acetyl-1H-benzimidazolo-2(3H)-one | Monoclinic | P21/n | - | - | - | - | - | - | - | nih.gov |
| N-(5-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-N-(2-acetamidophenyl)acetamide | Monoclinic | P21/c | - | - | - | - | - | - | - | nih.gov |
| N-(2-acetamidophenyl)-N-2-oxo-2H-pyran-4-yl)acetamide | Triclinic | P-1 | - | - | - | - | - | - | - | nih.gov |
| Indolizine Derivative 5c | Monoclinic | P 21/n | 12.0497(6) | 17.8324(10) | 19.6052(11) | 90 | 100.372(1) | 90 | 8 | nih.gov |
The arrangement of molecules in the crystal lattice, known as molecular packing, is governed by a variety of intermolecular interactions. These interactions, though weaker than covalent bonds, are crucial in determining the physical properties of the solid material.
In many this compound derivatives, hydrogen bonds play a significant role in stabilizing the crystal structure. For example, in the crystal packing of (E)-2-methoxy-5-(((6-methoxypyridin-3-yl)imino)methyl)phenol, intermolecular hydrogen bonds of the type O–H···N and C–H···O are observed, which link the molecules into dimers forming R22(20) ring motifs. researchgate.net Similarly, studies on other pyridine (B92270) derivatives have highlighted the importance of C–H···O and C–H···π interactions in the molecular assembly. nih.gov
Beyond classical hydrogen bonds, weaker interactions such as π-π stacking are also influential. In some styrylpyridine precursors, face-to-face and side-by-side π-π molecular stacking have been observed. mdpi.com The planarity of the molecular components, such as the pyridyl ring and attached aromatic groups, facilitates these stacking interactions. mdpi.com In a study of a 2-methylamino derivative of a 4-(2-naphthyl)pyridine, the dimethylamino group was found to be nearly coplanar with the naphthalene (B1677914) ring, indicating significant delocalization of the nitrogen lone pair into the π-system, which can influence intermolecular contacts. chem-soc.si
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in the crystalline environment, providing a graphical representation of the regions involved in intermolecular contacts.
This analysis has been applied to various pyridine and related heterocyclic derivatives to examine the nature and relative contributions of different intermolecular contacts. researchgate.netnih.govmdpi.commdpi.comuctm.edu The Hirshfeld surface is typically visualized with a d_norm map, where red spots indicate close contacts. The corresponding two-dimensional fingerprint plots provide a quantitative summary of the different types of intermolecular interactions.
For many organic molecules, including this compound derivatives, H···H contacts often represent the largest contribution to the Hirshfeld surface, reflecting the abundance of hydrogen atoms on the molecular periphery. nih.govmdpi.com Other significant interactions that are commonly observed include O···H/H···O, C···H/H···C, and N···H/H···N contacts. nih.gov For example, in one study, O···H and H···H interactions were found to be the most important contacts affecting the molecular packing. mdpi.com In another case, C–H···O interactions were identified as a major contributor to the crystal packing, second only to H···H contacts. nih.gov
Hirshfeld surface analysis can also reveal the absence of certain interactions, such as π–π stacking, if the percentage of C···C contacts is zero. mdpi.com The detailed breakdown of intermolecular contacts provided by this method is invaluable for understanding the forces that govern the self-assembly of molecules in the solid state. researchgate.netnih.govresearchgate.net
Analysis of Molecular Packing and Intermolecular Contacts
Solid-State Photophysical Properties and Aggregation-Induced Emission Phenomena
The arrangement of molecules in the solid state, as determined by crystallographic analysis, has a profound impact on their photophysical properties, such as absorption and emission of light. Some this compound derivatives exhibit interesting solid-state luminescence, including the phenomenon of aggregation-induced emission (AIE).
Several new pyridine derivatives have been designed and synthesized as liquid crystalline materials, and their photophysical properties have been evaluated. nih.gov Many of these compounds show strong absorption in the UV-visible region and exhibit blue light emission, which is often attributed to π–π* electronic transitions. nih.gov The solid-state absorption and emission properties can differ significantly from those in solution. For example, some acrylonitrile (B1666552) derivatives with a pyridine core show a red shift in their absorption maxima in the solid state compared to in solution, which can be correlated to the intermolecular interactions present in the crystal. mdpi.com
Aggregation-induced emission (AIE) is a phenomenon where certain molecules, which are non-emissive or weakly emissive in solution, become highly luminescent upon aggregation or in the solid state. This effect is often attributed to the restriction of intramolecular motions in the aggregated state, which closes non-radiative decay pathways and enhances radiative emission. Several classes of compounds, including some pyridine derivatives, have been shown to exhibit AIE. nii.ac.jpnih.govchemrxiv.orgsioc-journal.cn
For instance, heteroaryl-substituted bis-anil derivatives have been reported to display AIE coupled with an excited-state intramolecular proton transfer (ESIPT) process. nih.gov The fluorescence color of the aggregates can be tuned by modifying the peripheral substituents. nih.gov Similarly, novel cationic AIE luminogens based on tricyclic 2-aminopyridinium derivatives have been synthesized and shown to have promising applications in biological imaging. chemrxiv.org Theoretical studies have been employed to rationalize the AIE effect, often by computing excitonic couplings and Huang-Rhys factors to understand the competition between aggregation-caused quenching (ACQ) and crystallization-induced emission (CIE). researchgate.net The study of AIE in this compound and related systems is an active area of research with potential applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.
Biological Activity and Pharmacological Relevance of 2 Methoxypyridine Derivatives
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of 2-methoxypyridine derivatives. These studies systematically alter the structure of a lead compound to identify key molecular features responsible for its biological activity.
For instance, in a series of this compound-3-carbonitrile derivatives evaluated for their cytotoxic activities, the nature and position of substituents on an aryl ring attached to the pyridine (B92270) core significantly impacted their potency. mdpi.com Specifically, derivatives with a 4-bromobenzene, 3-nitrobenzene, 4-nitrobenzene, or 3-bromo-4-methoxybenzene group exhibited promising antiproliferative effects against liver, prostate, and breast cancer cell lines. mdpi.com The study suggested that the presence of these specific substituents enhanced the cytotoxic activity. mdpi.com
In the context of antitubercular agents, SAR studies on riminophenazine derivatives incorporating a 2-methoxypyridylamino group at the C-2 position revealed important insights. mdpi.com While the 2-methoxypyridylamino side chain was identified as conferring potent antituberculosis activity, modifications to other parts of the molecule were necessary to reduce lipophilicity and cytotoxicity. mdpi.com For example, substituting the imino nitrogen at the C-3 position with a tetrahydropyranyl group significantly lowered the calculated partition coefficient (ClogP), a measure of lipophilicity. mdpi.com Furthermore, compounds with 3,4-dihalogen-substituted phenyl groups generally displayed very low cytotoxicity. mdpi.com
Another study on pyrrolo[3,2-b]pyridine-3-carboxamide derivatives linked to this compound found that compounds with 4-fluorophenyl, 4-chlorophenyl, and 4-methoxyphenyl (B3050149) substituents showed potent anti-TB activity. researchgate.nettandfonline.com This highlights the importance of the electronic nature of the substituent on the phenyl ring in determining the antitubercular efficacy.
The following table summarizes the key SAR findings for different classes of this compound derivatives:
| Derivative Class | Key SAR Findings | Target Activity |
| This compound-3-carbonitriles | Substituents on the C-4 aryl ring are critical. 4-bromo, 3-nitro, 4-nitro, and 3-bromo-4-methoxy groups enhance activity. mdpi.com | Anticancer mdpi.com |
| Riminophenazines | The 2-methoxypyridylamino group at C-2 is crucial for activity. Substituents at the C-3 imino nitrogen and N-5 phenyl group modulate lipophilicity and cytotoxicity. mdpi.com | Antitubercular mdpi.com |
| Pyrrolo[3,2-b]pyridine-3-carboxamides | 4-fluorophenyl, 4-chlorophenyl, and 4-methoxyphenyl substituents at a specific position enhance activity. researchgate.nettandfonline.com | Antitubercular researchgate.nettandfonline.com |
| Gamma-secretase modulators | A 3-methoxypyridine (B1141550) B-ring improved activity in inhibiting Aβ42 production compared to a 3-hydroxypyridine (B118123) or an unsubstituted pyridyl B-ring. nih.gov | Alzheimer's Disease nih.gov |
Molecular Mechanisms of Action (e.g., Enzyme Inhibition)
The biological effects of this compound derivatives are often mediated through the inhibition of specific enzymes that are critical for the survival and proliferation of pathogens or cancer cells.
One notable mechanism is the inhibition of phosphoinositide 3-kinases (PI3Ks), a family of enzymes involved in cell signaling pathways that regulate cell growth, proliferation, and survival. Derivatives of this compound have been investigated as PI3K inhibitors, with some compounds demonstrating IC50 values in the nanomolar range, indicating high potency. For example, This compound-4-thiol (B6155916) has shown potential as a PI3Kα inhibitor. Thienopyrimidines derived from 5-amino-2-methoxypyridine (B105479) have also exhibited nanomolar IC₅₀ values against PI3Kα, making them potential candidates for breast cancer therapy. vulcanchem.com
In the context of antitubercular activity, this compound derivatives have been designed to target enzymes essential for the survival of Mycobacterium tuberculosis. One such target is decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1), an enzyme involved in the synthesis of the mycobacterial cell wall. tandfonline.comtandfonline.com Molecular docking studies have shown that pyrrolo[3,2-b]pyridine-3-carboxamide linked this compound derivatives can bind to the active site of DprE1, suggesting this as a potential mechanism for their antitubercular activity. researchgate.nettandfonline.comtandfonline.com
Another important target for some this compound derivatives is dihydrofolate reductase (DHFR), a key enzyme in the folate synthesis pathway, which is essential for DNA synthesis and repair. vulcanchem.com For instance, 5-amino-2-methoxypyridine, a structural analogue of some antimicrobial compounds, is suggested to inhibit bacterial growth by targeting DHFR. vulcanchem.com
Furthermore, 4-amino-2-methoxypyridine (B1296289) has been identified as an antiviral agent that inhibits the NS5B polymerase, a crucial enzyme for the replication of the hepatitis C virus. biosynth.com
The table below provides examples of enzymes inhibited by this compound derivatives and their relevance.
| Enzyme Target | Derivative Class/Example | Pharmacological Relevance |
| Phosphoinositide 3-kinase α (PI3Kα) | This compound-4-thiol, Thienopyrimidines from 5-amino-2-methoxypyridine vulcanchem.com | Cancer Therapy vulcanchem.com |
| Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1) | Pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridines researchgate.nettandfonline.comtandfonline.com | Antitubercular researchgate.nettandfonline.comtandfonline.com |
| Dihydrofolate Reductase (DHFR) | 5-Amino-2-methoxypyridine analogues vulcanchem.com | Antimicrobial vulcanchem.com |
| NS5B Polymerase | 4-Amino-2-methoxypyridine biosynth.com | Antiviral (Hepatitis C) biosynth.com |
Use as Building Blocks in Pharmaceutical and Agrochemical Synthesis
This compound and its derivatives are versatile building blocks in the synthesis of a wide range of pharmaceuticals and agrochemicals. ontosight.aiontosight.ai Their unique chemical properties, including the presence of the pyridine ring and the methoxy (B1213986) group, allow for various chemical modifications and the construction of complex molecular architectures. xdbiochems.com
In the pharmaceutical industry, this compound derivatives serve as key intermediates in the synthesis of drugs targeting various diseases. xdbiochems.comchemimpex.com For example, they are used in the development of anti-inflammatory drugs, analgesics, and compounds targeting neurological disorders. netascientific.comchemimpex.com Specific derivatives like 5-iodo-2-methoxypyridine (B78208) and 5-amino-2-methoxypyridine are valuable precursors for creating novel therapeutic agents. chemimpex.comchemimpex.com 2-Methoxy-4-methylpyridine (B11731) serves as a precursor for the anti-inflammatory drug piroxicam (B610120) and the antihypertensive drug prazosin. nbinno.com
In agrochemical synthesis, this compound derivatives are utilized in the formulation of herbicides, fungicides, and pesticides. xdbiochems.comchemimpex.com The incorporation of the this compound moiety can enhance the efficacy and stability of these agricultural products. chemimpex.comnetascientific.com For instance, 5-iodo-2-methoxypyridine is used in the formulation of crop protection agents, while 2-methoxy-4-methylpyridine is a starting material for the fungicide fludioxonil (B1672872) and the herbicide sulfentrazone. chemimpex.comnbinno.com
The following table highlights the application of specific this compound derivatives as building blocks:
| This compound Derivative | Application |
| This compound | Intermediate in pharmaceutical and agrochemical synthesis. ontosight.aiontosight.ai |
| 5-Iodo-2-methoxypyridine | Synthesis of pharmaceuticals for neurological disorders and agrochemicals. chemimpex.com |
| This compound-4-carboxylic acid | Intermediate for anti-inflammatory and analgesic drugs, and agrochemicals. netascientific.com |
| 5-Bromo-2-methoxypyridine (B44785) | Synthesis of pharmaceuticals for cancer and neurological disorders, as well as pesticides and herbicides. xdbiochems.com |
| 5-Amino-2-methoxypyridine | Building block for drugs targeting neurological disorders and agrochemicals. chemimpex.com |
| 2-Methoxy-4-methylpyridine | Precursor for the anti-inflammatory drug piroxicam, the antihypertensive drug prazosin, the fungicide fludioxonil, and the herbicide sulfentrazone. nbinno.com |
In Silico Studies (e.g., Molecular Docking for Target Interaction, ADMET Prediction)
In silico methods, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are increasingly employed in the study of this compound derivatives to predict their biological activity and pharmacokinetic properties.
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. This approach has been instrumental in understanding the mechanism of action of several this compound derivatives. For example, docking studies of pyrrolo[3,2-b]pyridine-3-carboxamide linked this compound derivatives with the enzyme DprE1 from Mycobacterium tuberculosis have revealed key binding interactions, supporting their potential as antitubercular agents. researchgate.nettandfonline.comtandfonline.com Similarly, docking studies of 2-chloro-6-methoxypyridine-4-carboxylic acid have suggested its potential inhibitory activity against proteins involved in antimicrobial resistance and tuberculosis. tandfonline.com
ADMET prediction models are used to assess the drug-likeness of compounds early in the drug discovery process, helping to identify candidates with favorable pharmacokinetic profiles. scbdd.comrowansci.com For this compound derivatives, in silico ADMET predictions have been used to evaluate properties such as oral bioavailability, metabolic stability, and potential for toxicity. researchgate.nettandfonline.comtandfonline.com For instance, in silico analysis of pyrrolo[3,2-b]pyridine-3-carboxamide linked this compound derivatives predicted promising drug-likeness and toxicity profiles. researchgate.nettandfonline.com Furthermore, predictions for 2-chloro-6-methoxypyridine-4-carboxylic acid based on Lipinski's rule of five indicated it could be a good candidate for drug design. tandfonline.com
The table below summarizes the application of in silico studies for various this compound derivatives.
| Derivative/Compound | In Silico Method | Target/Property Studied | Key Finding |
| Pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridines | Molecular Docking | DprE1 (Antitubercular target) researchgate.nettandfonline.comtandfonline.com | Showed essential binding interactions with the active site. researchgate.nettandfonline.comtandfonline.com |
| Pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridines | ADMET Prediction | Drug-likeness, Toxicity researchgate.nettandfonline.com | Predicted to have promising drug-likeness and toxicity profiles. researchgate.nettandfonline.com |
| 2-Chloro-6-methoxypyridine-4-carboxylic acid | Molecular Docking | Antimicrobial and Mycobacterium tuberculosis targets tandfonline.com | Showed potential inhibition activity. tandfonline.com |
| 2-Chloro-6-methoxypyridine-4-carboxylic acid | ADMET Prediction | Lipinski's rule of five, Bioavailability tandfonline.com | Predicted to be a good candidate for drug design. tandfonline.com |
| Furo[2,3-b]pyridine derivatives | Molecular Docking | AKT1, ERα, HER2 (Anticancer targets) researchgate.net | Revealed strong binding affinities. researchgate.net |
Metabolic Stability and Pharmacokinetic Considerations
The metabolic stability and pharmacokinetic properties of this compound derivatives are critical factors that influence their therapeutic efficacy and duration of action. The 2-methoxy group can play a significant role in modulating these parameters.
Studies have shown that the introduction of a this compound moiety can improve the metabolic stability of certain compounds. In a series of gamma-secretase modulators developed for Alzheimer's disease, the replacement of a fluorophenyl B-ring with a methoxypyridine B-ring led to compounds with improved properties, including solubility. nih.gov However, this family of compounds generally suffered from impaired metabolic stability, indicating that further modifications would be needed to address this issue. nih.gov In another example, a GPR40/FFA1 full agonist with a 2′-fluoro-5′-methoxy pyridine C-ring showed improved metabolic stability, clearance, and half-life compared to its non-pyridine analogue. nih.gov
The pharmacokinetic profile of this compound derivatives can be fine-tuned through structural modifications. For instance, 4-amino-2-methoxypyridine exhibits good pharmacokinetic properties, including a low clearance rate and a high volume of distribution, which makes it suitable for chronic administration. biosynth.com The introduction of a fluorine atom can also enhance metabolic stability and bioavailability in some this compound derivatives.
The table below presents pharmacokinetic data for selected this compound derivatives.
| Compound/Derivative Class | Key Pharmacokinetic Finding |
| 4-Amino-2-methoxypyridine | Exhibits a low clearance rate and high volume of distribution. biosynth.com |
| Gamma-secretase modulators with methoxypyridine B-ring | Generally showed poor metabolic stability in human, rat, and mouse liver microsomes. nih.gov |
| GPR40/FFA1 full agonist with 2′-fluoro-5′-methoxy pyridine C-ring | Showed improved metabolic stability and a longer half-life in rats compared to the non-pyridine analogue. nih.gov |
| Riminophenazine derivatives | Lipophilicity, a key pharmacokinetic parameter, was modulated by substituents at the C-3 and N-5 positions. mdpi.com |
Q & A
Q. Q1. What are the common synthetic routes for 2-methoxypyridine, and how do reaction conditions influence yield and purity?
Methodological Answer: this compound can be synthesized via nucleophilic substitution or photolysis. For example, photolysis of 2-iodopyridine in methanol/water generates this compound through a radical mechanism involving the 2-pyridyl cation intermediate . Key factors include:
- Solvent selection : Methanol acts as both solvent and nucleophile.
- Photolysis duration : Over-irradiation may lead to side products like 2-hydroxypyridine.
- Catalyst optimization : Use of Pd catalysts during deprotection steps improves monomer yields (e.g., 77% yield for PNA monomer synthesis) .
Purification via column chromatography or distillation is critical to isolate high-purity (>97%) product.
Q. Q2. How can researchers confirm the structural integrity of this compound in modified nucleic acids?
Methodological Answer: Combined spectroscopic and thermal analysis is essential:
- NMR spectroscopy : Protonation states and base pairing (e.g., P-A pairs at pH 4.3) are confirmed via chemical shifts and coupling constants .
- UV thermal melting : Measures duplex stability (ΔTm). For DNA-DNA duplexes, this compound incorporation reduces Tm by ~10°C compared to natural thymidine .
- Mass spectrometry : Validates molecular weight of synthesized monomers (e.g., PNA backbone modifications) .
Q. Q3. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer: While toxicity data are limited, standard precautions include:
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation exposure .
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes .
- Waste disposal : Treat as hazardous organic waste under institutional guidelines .
Advanced Research Questions
Q. Q4. Why does this compound incorporation reduce duplex thermal stability despite forming protonated base pairs?
Methodological Answer: Contradictory observations arise from competing factors:
- Protonation benefits : NMR confirms P-A pairs form at pH 4.3, which should enhance stability via electrostatic interactions .
- Backbone distortions : The neutral PNA backbone avoids zwitterionic repulsion but may introduce steric clashes with the methoxy group .
- Electrostatic repulsion : In DNA, the negatively charged phosphate backbone exacerbates repulsion with cationic P-A pairs, reducing Tm by ~10°C .
Recommendation : Optimize pH (4.5–5.5) and backbone charge to balance these effects.
Q. Q5. How can researchers resolve contradictions in fluorination reactivity data for this compound derivatives?
Methodological Answer: Competitive fluorination studies with AgF₂ reveal substrate-dependent reactivity:
- Basicity-driven selectivity : this compound (pKa ~1.5) reacts faster than 2-chloropyridine (36% vs. 9% yield) due to stronger Ag⁺ coordination .
- Solubility limitations : AgF₂’s poor solubility in MeCN necessitates substrate pre-binding to Ag⁺, favoring more basic pyridines .
Experimental design : Use excess AgF₂ (2 equiv.) and monitor reaction progress via LC-MS to avoid incomplete conversions.
Q. Q6. What strategies improve the synthesis of this compound-containing PNA monomers for high-yield applications?
Methodological Answer: Key optimizations from recent studies include:
- Coupling agents : Replace DCC with EDC to simplify purification and improve yields (e.g., 77% yield for monomer 4) .
- Deprotection : Catalytic Pd with N-ethylaniline removes allyl groups efficiently without side reactions .
- Rotamer management : NMR signal doubling due to amide rotamers can be mitigated by heating samples to 50°C during analysis .
Q. Q7. How should researchers address gaps in ecological toxicity data for this compound?
Methodological Answer: While no ecotoxicity data exist , adopt precautionary measures:
- Biodegradability testing : Use OECD 301D (Closed Bottle Test) to assess aerobic degradation.
- Bioaccumulation modeling : Estimate logP (experimental logP ~1.2) to predict environmental persistence .
- Alternative solvents : Replace acetone/water with biodegradable solvents (e.g., ethanol) in synthesis .
Q. Q8. What methodological pitfalls occur when characterizing this compound’s protonation behavior in nucleic acids?
Methodological Answer: Common issues include:
- pH-dependent artifacts : Protonation at oxygen (not nitrogen) in 2-pyridones alters NMR coupling constants (e.g., J₅₆ decreases by 1.25 Hz in anions) .
- Stacking effects : Helical environments perturb pKa values, requiring in situ pH calibration during thermal melting assays .
Solution : Combine NMR titrations with computational pKa predictions (e.g., COSMO-RS) to validate protonation sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
